molecular formula C13H16ClNO3S B2479968 Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 731012-07-0

Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2479968
CAS No.: 731012-07-0
M. Wt: 301.79
InChI Key: UXOYXLFFOHUVJG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (C₁₄H₁₈ClNO₃S; MW 315.82) features a tetrahydrobenzothiophene core substituted at the 2-position with a 2-chloropropanoylamino group and a methyl ester at the 3-position. Its structure has been confirmed via X-ray crystallography using SHELXL and ORTEP-III software . The compound’s cyclohexene ring adopts a half-chair conformation, and intramolecular hydrogen bonding (N–H⋯O type) stabilizes its structure, forming an S(6) ring motif .

Synthesis and Applications This compound is synthesized via acylation of the corresponding 2-aminobenzothiophene precursor with 2-chloropropanoyl chloride, followed by recrystallization . It serves as a key intermediate in pharmaceuticals and agrochemicals due to its bioisosteric thiophene core and modifiable substituents .

Properties

IUPAC Name

methyl 2-(2-chloropropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-7(14)11(16)15-12-10(13(17)18-2)8-5-3-4-6-9(8)19-12/h7H,3-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOYXLFFOHUVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 1365963-08-1) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C14H18ClNO3S
Molecular Weight: 315.82 g/mol
Structural Characteristics: The compound features a benzothiophene core, which is known for its diverse biological activities.

Pharmacological Effects

  • Analgesic Activity
    • Studies have indicated that derivatives of benzothiophene compounds exhibit significant analgesic effects. For instance, the analgesic activity of similar compounds was assessed using the "hot plate" method on mice, revealing that certain derivatives had superior analgesic effects compared to standard analgesics like metamizole .
  • Antimicrobial Activity
    • Research has demonstrated that compounds related to this compound possess antimicrobial properties. A study highlighted the synthesis and evaluation of various thiophene derivatives, which showed promising results against a range of microbial strains .
  • Anti-tubercular Activity
    • A notable study focused on the anti-tubercular activity of thiophene derivatives against Mycobacterium tuberculosis. Compounds with similar structures were shown to inhibit bacterial growth effectively, suggesting potential therapeutic applications for tuberculosis treatment .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways: Similar compounds have been reported to inhibit specific enzymes involved in pain signaling and microbial metabolism.
  • Modulation of Receptor Activity: The interaction with various receptors may contribute to its analgesic and antimicrobial effects.

Case Study 1: Analgesic Efficacy in Animal Models

A study conducted on outbred white mice demonstrated that this compound exhibited significant analgesic properties when administered intraperitoneally. The results indicated a dose-dependent response with a notable reduction in pain response times compared to controls .

Case Study 2: Antimicrobial Evaluation

In another investigation, various derivatives including this compound were screened for antimicrobial activity against common pathogens. The findings revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicSignificant pain relief in mice
AntimicrobialEffective against various pathogens
Anti-tubercularInhibition of Mycobacterium tuberculosis

Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityReference
Methyl 2-[(2-chloropropanoyl)amino]-4-thiophenesAnalgesic and antimicrobial
Ethyl 2-[(2-chloropropanoyl)amino]-6-methylEnhanced anti-tubercular activity

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs and their structural/functional differences:

Compound Name Molecular Formula Substituent Variations MW CAS Number Key Properties References
Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₄H₁₈ClNO₃S 315.82 1365963-69-4 S(6) hydrogen bonding; half-chair cyclohexene conformation
Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₄H₁₈ClNO₃S Ethyl ester (vs. methyl) 315.82 632332-28-6 Higher lipophilicity; similar hydrogen bonding
Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₂₀H₂₂ClNO₃S Phenyl substitution at cyclohexene C6 391.91 Enhanced steric bulk; potential for π-π interactions
Methyl 2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₂₀H₁₈Cl₂NO₃S 2,4-Dichlorophenyl propenoyl group 438.33 Extended conjugation; improved UV absorption
2-[(3-Chloropropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₄H₁₉ClN₂O₂S Ethyl at C6; carboxamide (vs. ester) 314.83 353478-52-1 Increased hydrogen-bonding capacity; altered solubility

Crystallographic and Computational Insights

  • Hydrogen Bonding : All analogs exhibit intramolecular N–H⋯O bonds, but S(6) motifs vary with substituent positions .
  • Ring Puckering : Cyclohexene rings in these compounds adopt half-chair conformations, with puckering amplitudes quantified via Cremer-Pople coordinates .
  • Crystallography Tools : Structures are refined using SHELXL and visualized via ORTEP-3, ensuring accuracy in bond-length and angle measurements .

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